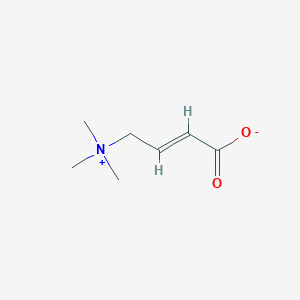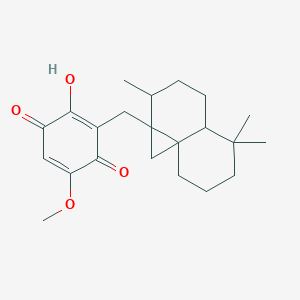
Dictyoceratidaquinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dictyoceratidaquinone is a natural product that is isolated from marine sponges. It has been found to exhibit a wide range of biological activities, including anti-cancer, anti-inflammatory, and anti-microbial properties. Dictyoceratidaquinone has been the subject of many scientific studies, and its potential applications in medicine and other fields have been explored extensively.
Wirkmechanismus
The mechanism of action of dictyoceratidaquinone is not fully understood. However, it is believed to work by inhibiting certain enzymes and proteins that are involved in cell growth and proliferation. This could explain its anti-cancer properties, as well as its ability to inhibit the growth of other types of cells.
Biochemische Und Physiologische Effekte
Dictyoceratidaquinone has been found to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as topoisomerase II, which is involved in DNA replication. It has also been found to inhibit the activity of certain proteins, such as NF-κB, which is involved in inflammation. Additionally, it has been found to have anti-microbial properties, which could make it useful in the treatment of bacterial and fungal infections.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using dictyoceratidaquinone in laboratory experiments is that it is a natural product, which makes it a valuable tool for studying the effects of natural compounds on biological systems. Additionally, it has been found to exhibit a wide range of biological activities, which makes it useful for studying various aspects of cell biology and biochemistry. However, one limitation of using dictyoceratidaquinone in laboratory experiments is that it is difficult to synthesize, which makes it a rare and expensive compound.
Zukünftige Richtungen
There are many potential future directions for research on dictyoceratidaquinone. One area of focus could be on its anti-cancer properties, and how it could be used in the development of new cancer therapies. Additionally, research could be conducted on its anti-inflammatory and anti-microbial properties, and how it could be used in the treatment of various diseases. Finally, research could be conducted on the synthesis of dictyoceratidaquinone, and how it could be made more efficient and cost-effective.
Wissenschaftliche Forschungsanwendungen
Dictyoceratidaquinone has been the subject of many scientific studies due to its potential applications in medicine and other fields. It has been found to exhibit anti-cancer properties, and research has shown that it can inhibit the growth of cancer cells in vitro. Additionally, it has been found to have anti-inflammatory and anti-microbial properties, which could make it useful in the treatment of various diseases.
Eigenschaften
CAS-Nummer |
127506-68-7 |
|---|---|
Produktname |
Dictyoceratidaquinone |
Molekularformel |
C22H30O4 |
Molekulargewicht |
358.5 g/mol |
IUPAC-Name |
2-hydroxy-5-methoxy-3-[(2,5,5-trimethyl-1,2,3,4,4a,6,7,8-octahydrocyclopropa[j]naphthalen-1a-yl)methyl]cyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C22H30O4/c1-13-6-7-17-20(2,3)8-5-9-21(17)12-22(13,21)11-14-18(24)15(23)10-16(26-4)19(14)25/h10,13,17,24H,5-9,11-12H2,1-4H3 |
InChI-Schlüssel |
IISFNRDKMHZXTR-UHFFFAOYSA-N |
SMILES |
CC1CCC2C(CCCC23C1(C3)CC4=C(C(=O)C=C(C4=O)OC)O)(C)C |
Kanonische SMILES |
CC1CCC2C(CCCC23C1(C3)CC4=C(C(=O)C=C(C4=O)OC)O)(C)C |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(1S)-1-[(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethoxy]-2-(4-fluorophenyl)-2-oxoethoxy]acetic Acid Methyl Ester](/img/structure/B140392.png)
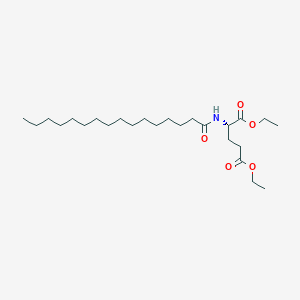
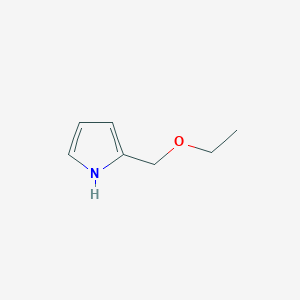
![2,2-Bis[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-1-(4-fluorophenyl)ethanone](/img/structure/B140400.png)
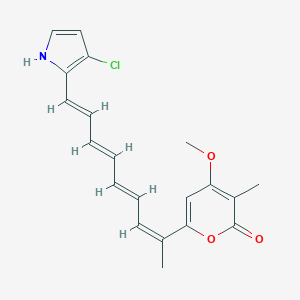

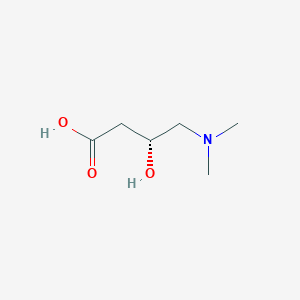
![5-({4',6-Bis[2-(5-ethylpyridin-2-yl)ethoxy][1,1'-biphenyl]-3-yl}methyl)-1,3-thiazolidine-2,4-dione](/img/structure/B140407.png)

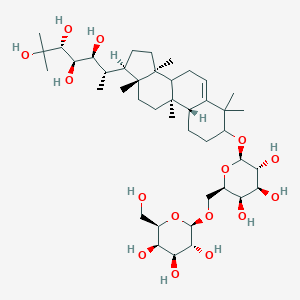

![(2R)-2-[(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)-5,6-dihydro-2H-1,4-oxazine](/img/structure/B140416.png)

